molecular formula C7H13F6N2O2P B1469603 1,3-Diethoxyimidazolium hexafluorophosphate CAS No. 951020-87-4

1,3-Diethoxyimidazolium hexafluorophosphate

Cat. No. B1469603
M. Wt: 302.15 g/mol
InChI Key: OCMLXXOSZWGVIL-UHFFFAOYSA-N
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Description

1,3-Diethoxyimidazolium hexafluorophosphate is a chemical compound that can be prepared by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate and subsequently with ammonium hexafluorophosphate .


Synthesis Analysis

The synthesis of 1,3-Diethoxyimidazolium hexafluorophosphate involves the reaction of 1-hydroxyimidazolium-3-oxide with diethyl sulfate, followed by a reaction with ammonium hexafluorophosphate .


Molecular Structure Analysis

The molecular formula of 1,3-Diethoxyimidazolium hexafluorophosphate is C7H13F6N2O2P. The molecular weight is 302.15 g/mol . The InChI string is InChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9 (7-8)11-4-2;1-7 (2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 and the Canonical SMILES string is CCON1C=C [N+] (=C1)OCC.F [P-] (F) (F) (F) (F)F .


Physical And Chemical Properties Analysis

1,3-Diethoxyimidazolium hexafluorophosphate is a white powder . It has a molecular weight of 302.15 g/mol . The compound has a topological polar surface area of 27.3 Ų .

Scientific Research Applications

Application in Green Chemistry

1,3-Diethoxyimidazolium hexafluorophosphate, as a derivative of 1-butyl-3-methylimidazolium hexafluorophosphate, is significant in green chemistry. Research has identified its byproduct, 1-butyl-3-methylimidazolium fluoride hydrate, during purification, emphasizing the need to treat these ionic liquids with caution due to their potentially hazardous properties and unknown toxicity or stability. This underlines their role in the search for 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).

Use in Polymerization Processes

The compound has been employed in polymerization processes. For instance, it served as a solvent for the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and producing narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).

Formation of Liquid Clathrates

1,3-Diethoxyimidazolium hexafluorophosphate also plays a role in the formation of liquid clathrates when mixed with aromatic hydrocarbons, as seen in the system with benzene. This ability to trap aromatic solutes in solid-state forming crystalline inclusion compounds highlights its potential in material science and chemical engineering (Holbrey et al., 2003).

Petrochemical Extraction Processes

In petrochemical extraction, 1,3-Diethoxyimidazolium hexafluorophosphate demonstrates effectiveness as a solvent. It has been used for removing heptane from its azeotropic mixture with ethanol, showcasing its solute distribution ratio and selectivity (Pereiro et al., 2006).

Raman and Ab Initio Studies

Raman spectroscopy and ab initio calculations have been employed to study ionic liquids like 1,3-Diethoxyimidazolium hexafluorophosphate. These studies provide insights into the molecular behavior of these compounds, contributing significantly to the understanding of their physical properties (Berg et al., 2005).

Development of Ion-Selective Electrodes

This compound has been utilized in the development of ion-selective electrodes, particularly for detecting lead ions. The ionic liquid serves as a lipophilic ionic additive in the polymeric membrane, enhancing the electrode's selectivity and sensitivity (Wardak, 2013).

Safety And Hazards

The safety data sheet for 1,3-Diethoxyimidazolium hexafluorophosphate indicates that it is toxic if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1,3-diethoxyimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9(7-8)11-4-2;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMLXXOSZWGVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C=C[N+](=C1)OCC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F6N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746180
Record name 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethoxyimidazolium hexafluorophosphate

CAS RN

951020-87-4
Record name 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OEt)2Im-PF6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Morni, SM Mostafavi - Analytical Methods in Environmental …, 2020 - amecj.com
A efficient method based on 4-methylsulfanyl thiophenol (MSTP, C 7 H 8 S 2) and ionic liquid ([BMIM][PF 6]) was used for mercury (Hg) separation and preconcentration from …
Number of citations: 15 www.amecj.com
G Laus, A Schwärzler, P Schuster… - … für Naturforschung B, 2007 - degruyter.com
1-Hydroxyimidazole-3-oxides (2-H, 2-Me) were alkylated with (RO) 2 SO 2 (R =Me, Et) to give the new 1,3-di(alkyloxy)imidazolium cations which were isolated as hexafluorophosphates…
Number of citations: 50 www.degruyter.com

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